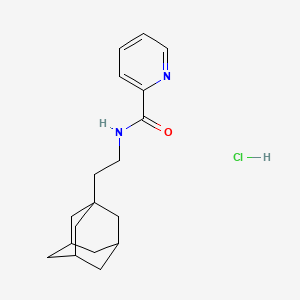
Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C18-H24-N2-O.Cl-H and a molecular weight of 320.90 It is a derivative of adamantane, a compound known for its unique cage-like structure, which imparts significant stability and rigidity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The process may involve radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve catalytic dehydrogenation of adamantane itself, although this method has faced challenges in developing an effective process. Alternative methods include laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants .
化学反应分析
Types of Reactions: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the adamantane core or the picolinamide moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the adamantane framework.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .
科学研究应用
Chemistry: In chemistry, Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its rigid adamantane core can enhance the stability and bioavailability of drug candidates. It may also exhibit biological activity, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, adamantane derivatives are used in the production of high-energy fuels, lubricants, and advanced materials. The stability and rigidity of the adamantane core make these compounds suitable for applications requiring robust performance under extreme conditions .
作用机制
The mechanism of action of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride involves its interaction with molecular targets through its functional groups. The adamantane core provides a stable scaffold, while the picolinamide moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .
相似化合物的比较
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1,3-dehydroadamantane (1,3-DHA)
Comparison: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is unique due to its picolinamide moiety, which distinguishes it from other adamantane derivatives like APICA and APINACA that contain indole or indazole groups. The presence of the picolinamide group can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .
属性
CAS 编号 |
61876-34-4 |
|---|---|
分子式 |
C18H25ClN2O |
分子量 |
320.9 g/mol |
IUPAC 名称 |
N-[2-(1-adamantyl)ethyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c21-17(16-3-1-2-5-19-16)20-6-4-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-3,5,13-15H,4,6-12H2,(H,20,21);1H |
InChI 键 |
IKZZCKRHZTYTNN-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=N4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


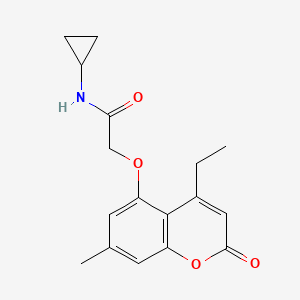

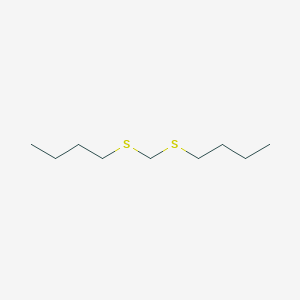

![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)

![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)

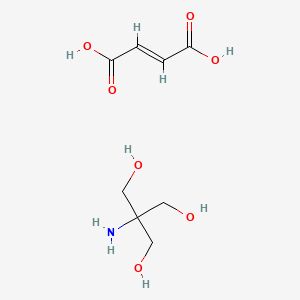
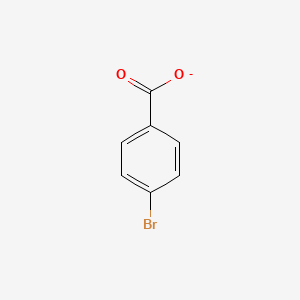
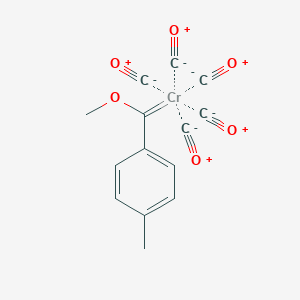

![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
